2-(2,6-Dichlorophenyl)-2-hydroxyacetic acid
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Overview
Description
Preparation Methods
Synthetic Routes: Diclofenac can be synthesized through various routes. One common method involves the reaction of 2,6-dichlorobenzoyl chloride with glycine in the presence of a base, followed by hydrolysis to yield the desired compound.
Industrial Production: In industrial settings, diclofenac is produced on a large scale using efficient synthetic processes. These methods ensure high yields and purity.
Chemical Reactions Analysis
Diclofenac undergoes several chemical reactions:
Oxidation: It can be oxidized to form diclofenac epoxide.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Halogen atoms can be substituted with other functional groups.
Oxidation: Oxidizing agents like peracids (e.g., m-chloroperbenzoic acid) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various nucleophiles (e.g., amines, alcohols) can replace halogens.
Scientific Research Applications
Diclofenac finds applications in:
Medicine: It’s used to relieve pain, inflammation, and fever.
Chemistry: As a model compound for studying drug metabolism.
Biology: Investigating its effects on cellular pathways.
Mechanism of Action
Diclofenac inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. This action mediates its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Diclofenac stands out due to its balanced efficacy and safety profile. Similar compounds include ibuprofen, naproxen, and indomethacin .
Properties
Molecular Formula |
C8H6Cl2O3 |
---|---|
Molecular Weight |
221.03 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6Cl2O3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
PABUTOVPYBAOEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)O)Cl |
Origin of Product |
United States |
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